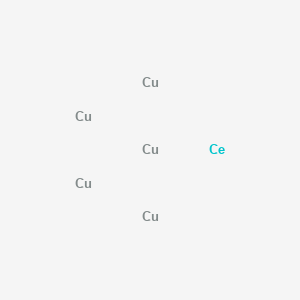

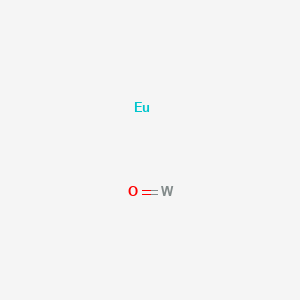

Cerium;copper

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Cerium and copper compounds, particularly in the form of bimetallic cerium/copper oxides, have garnered significant attention due to their unique properties and wide range of applications. Cerium is a rare earth element, while copper is a transition metal. When combined, they form compounds that exhibit remarkable catalytic, redox, and structural properties, making them valuable in various scientific and industrial fields .

Vorbereitungsmethoden

The preparation of cerium/copper compounds can be achieved through several synthetic routes. One common method involves the hydrothermal synthesis of bimetallic cerium/copper metal-organic frameworks (MOFs) at room temperature. These MOFs are then subjected to in-situ pyrolysis under a nitrogen atmosphere to obtain cerium/copper oxides . The optimal pyrolysis temperature is around 600°C, which results in catalysts with excellent low-temperature activity . Industrial production methods often involve similar processes but on a larger scale, ensuring the consistent quality and performance of the compounds.

Analyse Chemischer Reaktionen

Cerium/copper compounds undergo various chemical reactions, including oxidation, reduction, and catalytic reactions. For instance, in the selective catalytic reduction (SCR) of nitrogen oxides using ammonia as the reductant, cerium/copper oxides exhibit high catalytic activity . The reactions typically follow the Langmuir-Hinshelwood or Eley-Rideal mechanisms, leading to the formation of nitrogen and water as major products . Common reagents used in these reactions include ammonia and nitrogen oxides, with reaction conditions optimized for maximum efficiency.

Wissenschaftliche Forschungsanwendungen

Cerium/copper compounds have a wide range of scientific research applications. In chemistry, they are used as catalysts for various reactions, including the oxidation of volatile organic compounds and the reduction of nitrogen oxides . In biology and medicine, cerium oxide nanoparticles exhibit antioxidant properties, making them potential candidates for therapeutic interventions in oxidative stress-related diseases . Additionally, these compounds have antimicrobial properties, which are being explored for use in combating bacterial infections . In industry, cerium/copper compounds are employed in the production of heat-resistant alloys, ceramic coatings, and emission control systems for gasoline engines .

Wirkmechanismus

The mechanism of action of cerium/copper compounds is primarily based on their redox properties. Cerium can switch between the Ce(III) and Ce(IV) oxidation states, while copper can switch between Cu(I) and Cu(II) states . This reversible redox behavior allows these compounds to act as effective catalysts and antioxidants. In biological systems, cerium oxide nanoparticles generate reactive oxygen species (ROS) that can target and neutralize harmful pathogens . The molecular targets and pathways involved include cellular respiration, oxygen uptake, and glucose metabolism .

Vergleich Mit ähnlichen Verbindungen

Cerium/copper compounds can be compared with other bimetallic systems, such as cerium/manganese or cerium/iron compounds. While all these compounds exhibit catalytic properties, cerium/copper compounds are unique due to their high oxygen storage and release capacity, which enhances their catalytic efficiency . Similar compounds include cerium/manganese oxides, cerium/iron oxides, and cerium/zinc oxides . Each of these systems has its own set of properties and applications, but cerium/copper compounds stand out for their versatility and effectiveness in various catalytic and biomedical applications.

Eigenschaften

CAS-Nummer |

12157-56-1 |

|---|---|

Molekularformel |

CeCu5 |

Molekulargewicht |

457.85 g/mol |

IUPAC-Name |

cerium;copper |

InChI |

InChI=1S/Ce.5Cu |

InChI-Schlüssel |

DTQBBEHAHMZTTE-UHFFFAOYSA-N |

Kanonische SMILES |

[Cu].[Cu].[Cu].[Cu].[Cu].[Ce] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(9h-Fluoren-2-yl)-5h-dibenzo[c,e]azepine-5,7(6h)-dione](/img/structure/B14717679.png)

![1,1'-(Dichloromethylene)bis[4-(trichloromethyl)benzene]](/img/structure/B14717700.png)

![N-[(4-Chlorophenyl)methyl]-N,N-dimethyloctadecan-1-aminium chloride](/img/structure/B14717750.png)